molecular formula C9H8ClNO2 B1328571 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole CAS No. 63842-21-7

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole

Cat. No. B1328571
CAS RN: 63842-21-7
M. Wt: 197.62 g/mol
InChI Key: RPNWQYOIWIVPTQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the cyclization of ortho-substituted phenols with appropriate precursors. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved through a simple method and confirmed by various spectroscopic techniques . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, another related heterocycle, was performed through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination steps .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by X-ray crystallography. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of fused heterocyclic systems. For instance, N-chloromethyl-2-thiono-benzoxazole underwent nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, 1-methoxypyrazole 2-oxides, which share a similar methoxy substitution pattern, were found to undergo acyloxy migration and abnormal reactions with phosphorus trichloride and benzoyl chloride, leading to chloromethylpyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the chromogenic properties of a benzoxazole derivative were studied, showing solvatochromism at keto-enol equilibrium due to ground state intramolecular proton transfer. The excited-state intramolecular proton transfer resulted in intense fluorescence with an anomalous Stokes shift . The crystal structure of 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole] revealed a distorted trigonal-bipyramidal coordination around the phosphorus atom, which can affect its reactivity and interaction with other molecules .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Benzoxazoles, including derivatives similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. These compounds, with varying substituents, show significant biological activities, which depend on the specific substituents and their positions on the benzoxazole ring (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
  • Fluorescent Probes and Sensing Applications :

    • Benzoxazole derivatives have been used in the development of fluorescent probes for sensing various cations, like magnesium and zinc, as well as for pH sensing. These compounds exhibit significant changes in fluorescence in response to different environmental conditions, making them suitable for sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
  • Fluorescent Nanomaterials :

    • In material science, benzoxazole derivatives have been used to create fluorescent nanofibers and microcrystals. These materials have potential applications in biological and aqueous media due to their strong blue light emission and photoluminescence properties (Ghodbane et al., 2012).
  • DNA Interaction and Antitumor Activity :

    • Research has shown that benzoxazole derivatives can interact with DNA through intercalation and have been studied for their antitumor activities. This indicates their potential in medicinal chemistry for the development of new therapeutic agents (Jiang et al., 2010).
  • Quantum Mechanical Studies and Light Harvesting Properties :

    • Benzoxazole compounds have been studied using quantum mechanical methods to evaluate their potential light harvesting properties. This research suggests applications in the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNWQYOIWIVPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole

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